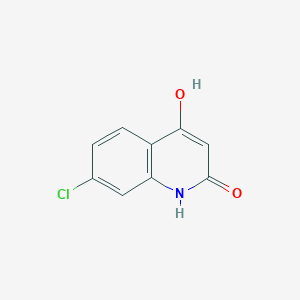
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Übersicht
Beschreibung
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole, also known as 5-CBPO, is an organic compound with a wide range of applications in scientific research. It has been used in various fields including drug discovery, chemical synthesis, and materials science. 5-CBPO is a heterocyclic compound containing a piperidine ring and a benzyl group, and has been found to have interesting biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various other compounds, such as piperidine-3-carboxylic acid and piperidine-3-carboxylic acid esters. It has also been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of N-alkylpiperidine derivatives. In addition, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been used in the synthesis of various drugs, such as the anti-anxiety drug buspirone and the anti-malarial drug chloroquine.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is not yet fully understood. However, it is believed that the compound interacts with various proteins and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been found to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety. This binding is thought to be responsible for the anti-anxiety effects of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole.
Biochemical and Physiological Effects
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been found to have a variety of biochemical and physiological effects. In addition to its anti-anxiety effects, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been found to have anti-inflammatory and anti-cancer effects. It has also been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus. In addition, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been found to have neuroprotective effects and to modulate the activity of certain enzymes, such as acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. In addition, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has a low toxicity and is relatively stable. However, there are also several limitations to using 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole in lab experiments. For example, it is not water-soluble and must be dissolved in an organic solvent. In addition, the compound is not very soluble in common organic solvents and must be heated to facilitate dissolution.
Zukünftige Richtungen
There are many potential future directions for research on 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole. For example, further studies could be conducted to better understand the mechanism of action of the compound and its effects on various proteins and receptors. In addition, further studies could be conducted to better understand the effects of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole on various diseases, such as cancer and inflammation. Finally, further studies could be conducted to develop more efficient synthesis methods for 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole and to develop new applications for the compound.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-6-2-1-4-11(14)8-13-10-18-15(19-13)12-5-3-7-17-9-12/h1-2,4,6,10,12,17H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUKNZHCSZNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)



![4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde](/img/structure/B3034389.png)







